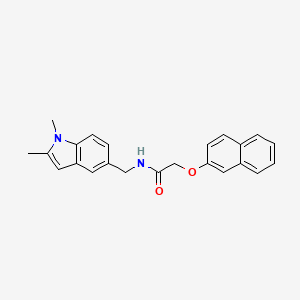

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16-11-20-12-17(7-10-22(20)25(16)2)14-24-23(26)15-27-21-9-8-18-5-3-4-6-19(18)13-21/h3-13H,14-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQSXKSCOSGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This compound combines an indole moiety with a naphthalene unit, linked through an acetamide functional group. The structural characteristics suggest promising pharmacological properties, making it a significant subject in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C23H22N2O, and its molecular weight is approximately 358.44 g/mol. The presence of both indole and naphthalene rings enhances the lipophilicity of the compound, which may influence its biological interactions and therapeutic potential.

Structural Features

| Feature | Description |

|---|---|

| Indole Moiety | Known for diverse biological activities and drug development scaffolds. |

| Naphthalene Unit | Contributes to the compound's lipophilicity and potential receptor interactions. |

| Acetamide Linkage | Enhances stability and solubility in biological systems. |

Pharmacological Properties

Preliminary studies indicate that compounds with similar structures to this compound may exhibit significant biological activities , including:

- Anti-inflammatory effects

- Analgesic properties

- Anticancer activity

The indole moiety is particularly noted for its involvement in various biological processes, making derivatives of indole attractive candidates for therapeutic applications in conditions such as depression and cancer.

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Initial studies may involve:

- Receptor Binding Studies : To assess interaction with specific receptors.

- Enzyme Inhibition Assays : To evaluate the inhibitory effects on relevant enzymes.

- Cell Viability Tests : To determine cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Research has highlighted the efficacy of similar compounds in various biological assays:

- Anti-inflammatory Activity : Some derivatives have shown significant inhibition of nitric oxide production in LPS-induced models, suggesting potential use in inflammatory disorders.

- Anticancer Potential : Compounds structurally related to this compound have been tested against multiple cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxyindole | Indole core with methoxy group | Known for neuroprotective effects |

| Naphthalenesulfonamide | Naphthalene core with sulfonamide | Exhibits antibacterial properties |

| 1-Methylindole | Methyl-substituted indole | Involved in various metabolic pathways |

This comparison illustrates how modifications to the indole or naphthalene moieties can lead to varied biological activities and applications.

Comparison with Similar Compounds

Key Observations :

- Morpholinoethyl vs. In contrast, the indole-methyl group in the target compound may increase hydrophobicity, affecting membrane permeability and metabolic stability.

- Triazole vs.

Cytotoxic Activity and Mechanism

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Demonstrated potent cytotoxicity against HeLa cells (3.16 µM), with a mechanism likely involving DNA intercalation or topoisomerase inhibition, as seen in naphthalimide derivatives .

- Triazole Derivatives (7c–7f) : Preliminary data suggest nitro-substituted analogs (7c, 7d) exhibit stronger cytotoxic effects than methoxy-substituted variants (7e, 7f), possibly due to nitro groups’ electron-withdrawing effects enhancing reactive oxygen species (ROS) generation .

- Target Compound : The 1,2-dimethylindole group may confer enhanced affinity for indole-targeting receptors (e.g., serotonin or kinase receptors), though this remains speculative without direct evidence.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide?

The compound is synthesized via 1,3-dipolar cycloaddition reactions between azide and alkyne intermediates. Key steps include:

- Alkyne preparation : Alkylation of naphthol derivatives (e.g., 2-naphthol) with propargyl bromide using K₂CO₃ in DMF, yielding (prop-2-yn-1-yloxy)naphthalene derivatives (83–93% yields) .

- Azide synthesis : Chloroacetylation of substituted anilines followed by nucleophilic substitution with NaN₃ to form 2-azido-N-phenylacetamides .

- Click chemistry : Copper-catalyzed cycloaddition between alkyne and azide intermediates in a tert-butanol/water solvent system, with characterization via ¹H/¹³C-NMR, HRMS, and IR .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR identify proton environments and carbon frameworks, such as the indole methyl groups (δ 2.2–2.4 ppm) and naphthyloxy protons (δ 7.2–8.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ calculated vs. observed values within 0.001 Da) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide backbone) .

Q. How is the initial biological activity of this compound assessed in anticancer research?

- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to measure IC₅₀ values .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects linked to Bcl-2/Mcl-1 inhibition .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the indole or naphthyl rings enhance binding to anti-apoptotic proteins (Bcl-2/Mcl-1) but may reduce metabolic stability .

- Amide side-chain optimization : Polar groups (e.g., pyridinyl, fluorophenyl) improve solubility and COX-2 selectivity, as shown in analogs with <10 nM IC₅₀ .

- Triazole incorporation : 1,2,3-triazole linkers (from click chemistry) enhance rigidity and pharmacokinetic properties .

Q. What strategies are used to predict and improve metabolic stability?

- In silico tools : MetaSite predicts metabolic soft spots (e.g., O-demethylation on indole or hydroxylation on naphthyl) .

- Structural modifications : Fluorination of aromatic rings or replacing labile methoxy groups with stable substituents reduces CYP3A4/2D6-mediated oxidation, improving microsomal half-life (e.g., from 15 min to >2 hr) .

- In vitro validation : Human/rat liver microsome assays quantify metabolite formation via LC-MS/MS .

Q. How can contradictory data in biological activity be resolved?

- Comparative assays : Re-evaluate activity under standardized conditions (e.g., ATP levels, serum content) to control for assay variability .

- Target engagement studies : Surface plasmon resonance (SPR) or thermal shift assays confirm direct binding to Bcl-2/Mcl-1 or off-targets .

- Computational modeling : Molecular dynamics simulations refine docking poses to explain differential activity across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.